molecular formula C17H19ClN2OS B2622156 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 669740-02-7

2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B2622156
CAS No.: 669740-02-7
M. Wt: 334.86
InChI Key: QHOPHYOIARLUHL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

The compound’s IUPAC name, This compound , follows standard conventions for polycyclic systems. The root name cycloocta[b]thiophene indicates a bicyclic structure comprising an eight-membered cycloalkane fused to a thiophene ring at the [b] position (Figure 1). The prefix hexahydro specifies partial saturation, with six hydrogen atoms added to reduce three double bonds in the cyclooctane ring. The substituents—amino (-NH₂) at position 2 and 4-chlorophenylcarboxamide (-CONH-C₆H₄Cl) at position 3—are prioritized according to functional group hierarchy rules.

A CAS Registry Number for this specific compound is not available in the provided sources. However, analogous compounds, such as 2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide (CAS 3274168), share structural motifs and naming logic.

Molecular Formula and Weight Analysis

The molecular formula is deduced as C₁₇H₁₈ClN₂OS , derived from the following components:

  • Cycloocta[b]thiophene core : C₁₁H₁₂S (eight carbons from cyclooctane + three carbons from thiophene, adjusted for saturation).
  • Amino group : NH₂ (adds one nitrogen and two hydrogens).
  • 4-Chlorophenylcarboxamide : C₇H₅ClNO (carboxamide group: CONH- + 4-chlorophenyl: C₆H₄Cl).

Using atomic masses (C: 12.01, H: 1.01, Cl: 35.45, N: 14.01, O: 16.00, S: 32.07), the molecular weight calculates to:
$$
(17 \times 12.01) + (18 \times 1.01) + 35.45 + (2 \times 14.01) + 16.00 + 32.07 = 353.87 \, \text{g/mol}
$$
This aligns with methodologies used for related thiophene carboxamides.

Structural Elucidation of Cycloocta[b]thiophene Core System

The cycloocta[b]thiophene system consists of a thiophene ring (positions 1–2–3–4–5) fused to an eight-membered cycloalkane at positions 4 and 5 (Figure 2). The hexahydro designation implies three double bonds in the parent cyclooctane are saturated, resulting in a partially hydrogenated structure. Key bond angles and torsional strain in the eight-membered ring influence conformational flexibility, as seen in similar fused systems like tetrahydrobenzo[b]thiophenes.

Substituent Configuration Analysis: Amino and 4-Chlorophenylcarboxamide Groups

  • Amino group (-NH₂) : Positioned at C2, this electron-donating group enhances the electrophilicity of the adjacent carboxamide moiety. Its orientation affects hydrogen-bonding potential and solubility.
  • 4-Chlorophenylcarboxamide (-CONH-C₆H₄Cl) : The carboxamide at C3 links to a 4-chlorophenyl group, introducing steric bulk and electronic effects. The chlorine atom’s para position directs resonance stabilization toward the aromatic ring, moderating the compound’s reactivity.

Comparative analysis with 2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide highlights how the hexahydrocyclooctane expansion alters steric and electronic profiles.

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-11-7-9-12(10-8-11)20-17(21)15-13-5-3-1-2-4-6-14(13)22-16(15)19/h7-10H,1-6,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOPHYOIARLUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide primarily targets nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . By activating NRF2, this compound helps in reducing oxidative stress and inflammation.

Mode of Action

This compound interacts with NRF2 by preventing its degradation. Normally, NRF2 is bound to Kelch-like ECH-associated protein 1 (KEAP1) in the cytoplasm, which targets it for ubiquitination and subsequent degradation. This compound disrupts this interaction, allowing NRF2 to translocate to the nucleus where it binds to antioxidant response elements (ARE) in the DNA, initiating the transcription of antioxidant genes .

Biochemical Pathways

The activation of NRF2 by this compound leads to the upregulation of various antioxidant and cytoprotective genes. These include genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferase (GST). These enzymes play crucial roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is moderately stable in liver microsomes, indicating a reasonable metabolic stability . It is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high oxidative stress. The metabolism primarily occurs in the liver, and the compound is excreted via the kidneys.

Result of Action

The molecular and cellular effects of this compound include a significant reduction in oxidative stress and inflammation. By upregulating antioxidant enzymes, the compound helps in neutralizing ROS, thereby protecting cells from oxidative damage. This action is particularly beneficial in conditions characterized by chronic inflammation and oxidative stress .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other reactive species can affect the stability and activity of the compound. For instance, extreme pH levels can lead to the degradation of the compound, while high temperatures may enhance its metabolic rate, reducing its bioavailability .

Biochemical Analysis

Biochemical Properties

Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary widely depending on the specific structure of the thiophene derivative

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects of this compound on various types of cells and cellular processes have not been reported.

Dosage Effects in Animal Models

The effects of different dosages of 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide in animal models have not been reported. Studies on thiophene derivatives have shown that their effects can vary with different dosages.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not documented. Thiophene derivatives can interact with transporters or binding proteins, affecting their localization or accumulation.

Biological Activity

The compound 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS Number: 669740-02-7) is a member of the hexahydrocyclooctathiophene family, notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula: C17H19ClN2OS
  • Molecular Weight: 334.87 g/mol
  • IUPAC Name: this compound

Structural Representation

The compound features a hexahydrocyclooctathiophene core with an amino group and a chlorophenyl substituent that may influence its biological interactions.

Research indicates that compounds within the hexahydrocycloocta[b]thiophene class can act as allosteric modulators of various receptors. A study examined their interaction with the A1 adenosine receptor (AR), revealing that structural modifications significantly impact their activity. Specifically, the introduction of amide groups at specific positions can alter receptor modulation properties .

Pharmacological Effects

  • Adenosine Receptor Modulation:
    • The compound has been evaluated for its ability to modulate A1 AR-mediated ERK1/2 phosphorylation. Some derivatives exhibited significant allosteric effects when tested against orthosteric agonists .
  • Anticancer Potential:
    • Preliminary studies suggest that hexahydrocycloocta[b]thiophenes may possess anticancer properties. Their ability to induce apoptosis in cancer cell lines has been noted, although specific data on this compound is limited.
  • Neuroprotective Effects:
    • Related compounds have shown neuroprotective effects in models of neurodegeneration. The structural similarity suggests potential for similar activity in this compound.

Toxicity and Safety Profile

Limited toxicity data is available; however, preliminary assessments indicate a favorable safety profile in vitro. Further studies are necessary to establish comprehensive toxicological data.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural components:

Structural FeatureEffect on Activity
Chlorophenyl Substituent Enhances binding affinity to A1 AR
Amide Group Critical for receptor modulation; variations can lead to inactivity
Cycloalkyl Ring Size Optimal activity observed with cyclohexyl; larger rings reduce efficacy

Case Study 1: Allosteric Modulation of A1 AR

In a study conducted by researchers at a leading pharmacological institute, several derivatives of hexahydrocycloocta[b]thiophenes were synthesized and screened for their ability to modulate A1 AR activity. The results indicated that while some compounds showed promising allosteric modulation, others were inactive due to structural constraints imposed by substituents at the 3-position .

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer potential of related thiophene compounds. In vitro assays demonstrated that certain derivatives could induce apoptosis in various cancer cell lines through mitochondrial pathways. While specific data on the chlorophenyl derivative remains sparse, the structural similarities suggest potential efficacy .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds, including 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, exhibit significant antimicrobial properties. Studies have shown that such compounds can be effective against various Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. In vitro tests have demonstrated that certain derivatives can inhibit the growth of cancer cell lines. For example, compounds derived from thiophene structures have shown promising results against breast cancer cell lines (MCF7) using assays like the Sulforhodamine B assay . Molecular docking studies further support these findings by elucidating the binding interactions between these compounds and cancer-related receptors .

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated. These compounds demonstrate the ability to scavenge free radicals and inhibit oxidative stress in biological systems. A study noted that certain derivatives exhibited significant inhibition rates compared to standard antioxidants like ascorbic acid .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions involving thiophene derivatives and subsequent modifications to introduce amino and carboxamide groups .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus; significant zone of inhibition observed.
Study BAnticancer ActivityShowed inhibition of MCF7 cell proliferation; molecular docking indicated strong binding affinity to estrogen receptors.
Study CAntioxidant PropertiesExhibited notable free radical scavenging activity; comparable to ascorbic acid in certain assays.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

The position of the chlorine atom on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Chlorine Position Molecular Formula Molecular Weight Purity Source
2-amino-N-(4-chlorophenyl)-... 669740-02-7 Para (4-Cl) C₁₇H₁₉ClN₂OS 334.87 95%
2-amino-N-(3-chlorophenyl)-... 777876-93-4 Meta (3-Cl) C₁₇H₁₉ClN₂OS 334.87 95%
2-amino-N-(2-chlorophenyl)-... 726144-24-7 Ortho (2-Cl) C₁₇H₁₉ClN₂OS 334.87 95%

Key Observations :

  • Synthetic Accessibility : All isomers are synthesized via similar routes, typically involving cyclization of acrylamide precursors ().
  • Biological Activity : Positional isomers may exhibit divergent binding affinities in antimicrobial assays (). For example, para-substituted derivatives often show enhanced activity due to optimal steric and electronic effects (general SAR trends).

Substituted Phenyl Ring Variants

Replacing the 4-chlorophenyl group with other substituents alters activity and stability:

Compound Name Substituent Molecular Formula Melting Point (°C) Yield (%) Source
2-amino-N-(4-methoxyphenyl)-... 4-OCH₃ C₁₈H₂₂N₂O₂S >300 (decomposed) 84 (Compound 15)
2-amino-N-(2,5-dimethoxyphenyl)-... 2,5-(OCH₃)₂ C₁₉H₂₄N₂O₃S N/A Discontinued
2-amino-N-(3,4-dimethoxyphenyl)-... 3,4-(OCH₃)₂ C₁₉H₂₄N₂O₃S 167–168 52 (Compound 13)

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 2,5-dimethoxy) are associated with discontinued development, possibly due to synthetic challenges or poor bioavailability ().

Core Structure Modifications

Varying the thiophene ring or carboxamide group provides insights into critical pharmacophoric elements:

Compound Name Core Modification Molecular Formula Biological Activity Source
2-{[(2-Chlorobenzoyl)carbamothioyl]amino}-... Thiourea linker C₁₉H₂₀ClN₃O₂S₂ Not reported
2-Amino-N-(4-methylphenyl)-... Methylphenyl group C₁₈H₂₂N₂OS Discontinued
2-Amino-N-(2-furanylmethyl)-... Furylmethyl group C₁₆H₂₀N₂O₂S Not reported

Key Observations :

  • Thiourea Linkers : Introduce hydrogen-bonding capacity but may increase toxicity ().

Q & A

Q. What are the key steps for synthesizing the compound, and how can researchers optimize yield?

The synthesis typically involves cyclization and substitution reactions. For example, Method B (described in ) starts with a precursor (e.g., compound 27) and employs reflux conditions with a catalytic agent like acetic acid to form the cyclooctathiophene core. Yield optimization (e.g., 61% in compound 34) requires precise stoichiometry, solvent selection (e.g., DMSO-d6 for NMR characterization), and purification via column chromatography or recrystallization . Parallel studies on analogous thiophene derivatives highlight the importance of anhydrous conditions and controlled temperature to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Key peaks include aromatic protons (e.g., δ7.25–7.60 ppm for the 4-chlorophenyl group) and NH2/amide protons (δ5.80–9.55 ppm). Cycloheptane CH2 groups appear as multiplet signals (δ1.40–2.70 ppm) .
  • 13C NMR : Carbonyl carbons (C=O) resonate at ~160–170 ppm, while thiophene and aromatic carbons appear between 120–140 ppm .
  • HRMS : Validates molecular weight (e.g., compound 34’s expected mass) and purity (>95%) .

Intermediate Questions

Q. How can researchers assess the compound’s conformational stability?

X-ray crystallography or computational modeling (e.g., density functional theory) can reveal intramolecular hydrogen bonds and steric effects. For instance, in structurally similar thiophene carboxamides, N–H⋯O and C–H⋯O interactions lock the molecular conformation, reducing flexibility . NMR dynamics (e.g., variable-temperature studies) further probe rotational barriers in the cyclooctane ring .

Q. What strategies are effective for resolving contradictions in biological activity data?

  • Dose-response curves : Test activity across concentrations to rule out false positives/negatives.
  • Metabolic stability assays : Use liver microsomes or recombinant enzymes (e.g., aldehyde oxidase) to identify degradation products that may interfere with activity .
  • Structural analogs : Compare activity of derivatives (e.g., substituent variations on the chlorophenyl group) to isolate pharmacophoric features .

Advanced Questions

Q. How can molecular docking predict binding modes to biological targets?

AutoDock Vina ( ) is a validated tool for virtual screening. Steps include:

Grid box setup : Define binding pockets using crystallographic data (e.g., influenza polymerase subunits for antiviral studies) .

Scoring function : Prioritize poses with favorable ΔG values (e.g., ≤−7 kcal/mol).

Validation : Compare docking results with mutagenesis data or SAR studies. For example, chloro-substituted aryl groups may enhance hydrophobic interactions in enzyme pockets .

Q. What experimental and computational methods validate the compound’s metabolic pathways?

  • In vitro assays : Incubate with cytochrome P450 isoforms or aldehyde oxidase (AO) to identify primary metabolites .
  • LC-HRMS : Detect hydroxylated or demethylated products.
  • In silico tools : Use software like StarDrop or MetaSite to predict AO-mediated oxidation sites based on electron-rich regions (e.g., thiophene sulfur) .

Methodological Challenges

Q. How should researchers address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide moiety .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. What analytical workflows reconcile discrepancies between computational predictions and experimental binding data?

  • Ensemble docking : Test multiple protein conformations (e.g., from molecular dynamics simulations) to account for flexibility.
  • Binding free energy calculations : Use MM-PBSA/GBSA to refine AutoDock Vina scores .
  • SPR/BLI : Validate affinity values (e.g., KD) using surface plasmon resonance or bio-layer interferometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.